

Application Notes and Protocols: Dopamine Receptor Occupancy Studies with Remoxipride

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Compound of Interest

Compound Name: Remoxipride

Cat. No.: B1679305

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Remoxipride is a substituted benzamide with selective antagonist activity at dopamine D2 receptors.^[1] Understanding the relationship between the administered dose of **remoxipride**, its plasma concentration, and the resulting occupancy of dopamine D2 receptors in the brain is crucial for optimizing its therapeutic window and minimizing potential side effects. This document provides an overview of the quantitative data from receptor occupancy studies, detailed protocols for common imaging techniques, and a visualization of the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative data from positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies investigating the relationship between **remoxipride** administration and dopamine D2 receptor occupancy.

Oral Dose	Imaging Modality	Radioligand	D2 Receptor Occupancy (%)	Subject Population	Reference
100 mg three times daily	PET	[11C]raclopride	73	Healthy Male	[2]
200 mg twice daily	PET	[11C]raclopride	71	Schizophrenic Patient	[2]
Various dosages	SPECT	[123I]IBZM	High	Schizophrenic Patients	[3]

Note: The SPECT study with [123I]IBZM indicated high levels of D2 receptor blockade, comparable to classical antipsychotics, but did not provide specific percentage occupancy values for **remoxipride** at different doses.

Experimental Protocols

Dopamine D2 Receptor Occupancy Measurement using PET with [11C]raclopride

Objective: To quantify the occupancy of dopamine D2 receptors in the striatum by **remoxipride** using positron emission tomography (PET) with the radioligand [11C]raclopride.

Methodology:

- Subject Preparation:
 - Subjects should abstain from food for at least 4 hours prior to the scan.
 - A venous catheter is inserted for radioligand injection and, if required, for arterial blood sampling.
 - The subject's head is positioned in the PET scanner and immobilized to minimize movement.
- Radioligand Administration:

- A bolus injection of [11C]raclopride is administered intravenously. The exact dose of radioactivity will depend on the scanner sensitivity and local regulations.[4]
- PET Scan Acquisition:
 - Dynamic PET data acquisition is initiated simultaneously with the injection of [11C]raclopride and continues for a duration of 60-90 minutes.[4]
 - Data are collected in a series of time frames to allow for kinetic modeling.
- Arterial Blood Sampling (for full kinetic modeling):
 - Arterial blood samples are collected throughout the scan to measure the concentration of [11C]raclopride in plasma and its metabolites.
- Image Reconstruction and Analysis:
 - PET images are reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.
 - Regions of interest (ROIs) are drawn on the reconstructed images, typically targeting the striatum (caudate and putamen) as the region rich in D2 receptors, and the cerebellum as a reference region with negligible D2 receptor density.
 - The binding potential (BP_{ND}) of [11C]raclopride is calculated for the striatum. This can be done using various kinetic models, such as the simplified reference tissue model (SRTM) which does not require arterial blood sampling, or more complex compartmental models that utilize the arterial input function.[4]
- Receptor Occupancy Calculation:
 - A baseline PET scan is performed before the administration of **remoxipride** to determine the baseline BP_{ND}.
 - A second PET scan is performed after the subject has been treated with **remoxipride** for a sufficient duration to reach steady-state plasma concentrations.

- The D2 receptor occupancy (Occ) is then calculated using the following formula: Occ (%) = $[(BP_ND_baseline - BP_ND_remoxipride) / BP_ND_baseline] * 100$

Dopamine D2 Receptor Blockade Assessment using SPECT with [123I]IBZM

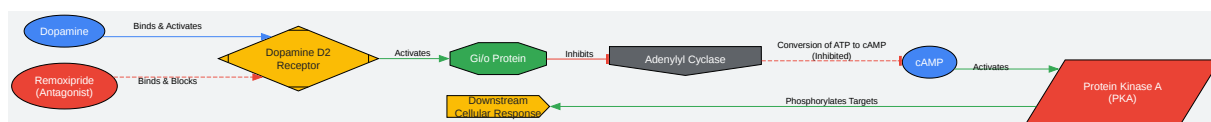
Objective: To assess the degree of dopamine D2 receptor blockade in the striatum by **remoxipride** using single-photon emission computed tomography (SPECT) with the radioligand [123I]iodobenzamide (IBZM).

Methodology:

- Subject Preparation:
 - Thyroid uptake of free radioiodine is blocked by oral administration of potassium iodide or perchlorate prior to the scan.
 - Subjects are positioned comfortably in the SPECT scanner with head immobilization.
- Radioligand Administration:
 - A bolus of [123I]IBZM is injected intravenously. A typical dose is around 185 MBq.[5]
- SPECT Scan Acquisition:
 - Image acquisition is typically performed 90 minutes to 2 hours post-injection to allow for optimal target-to-background ratio.[3][5]
 - A high-resolution collimator is used to acquire the projection data over 360 degrees.
- Image Reconstruction and Analysis:
 - Images are reconstructed using filtered back-projection or iterative reconstruction algorithms, with appropriate corrections for attenuation and scatter.
 - Regions of interest (ROIs) are drawn over the striatum and a reference region, such as the frontal cortex or cerebellum.

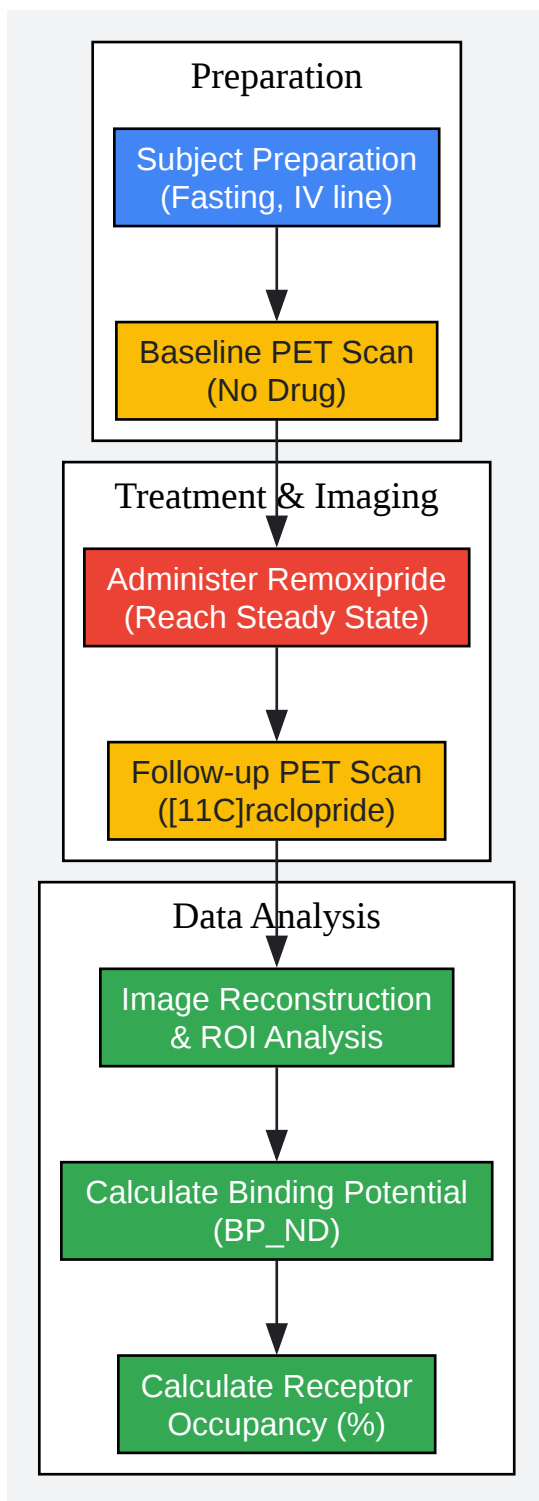
- A semi-quantitative measure of D2 receptor binding is calculated as the ratio of specific to non-specific binding, often expressed as the (Striatum - Reference) / Reference ratio.[3]
- Assessment of Receptor Blockade:
 - The binding ratio in patients treated with **remoxipride** is compared to that of a control group of drug-naïve healthy subjects. A lower ratio in the treated group indicates blockade of D2 receptors by the drug.

Mandatory Visualization



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Dopamine D2 receptor antagonist signaling pathway.



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Experimental workflow for PET-based receptor occupancy.

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References

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